3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoropyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrFN3/c1-14-9-10-18(11-15(14)2)29-24-19-7-4-8-21(26)23(19)27-13-20(24)22(28-29)16-5-3-6-17(25)12-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMIEOLECWBPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC(=CC=C5)Br)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline is part of a class of pyrazoloquinoline derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and enzyme inhibitory properties.
Chemical Structure and Properties
- Molecular Formula : C19H16BrF N2
- Molecular Weight : 367.25 g/mol
- CAS Number : 375857-96-8
The structural characteristics of pyrazolo[4,3-c]quinoline derivatives are critical for their biological activity. The presence of halogen substituents (such as bromine and fluorine) and additional phenyl groups can significantly influence their interaction with biological targets.
1. Anti-inflammatory Activity
Research has shown that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. A study demonstrated that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The inhibition of NO production is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Key Findings :
- IC50 Values : Some derivatives showed IC50 values as low as 0.39 μM for NO inhibition.
- Structure-Activity Relationship (SAR) : The position of substituents on the phenyl rings affects both the potency and cytotoxicity of the compounds. Para-substituted compounds generally exhibited better activity compared to ortho or meta substitutions.
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| 2a | 0.39 | Highly cytotoxic at 10 μM |
| 2b | Not specified | Decreased activity with ortho-OH substitution |
| 2c | Not specified | Decreased activity with ortho-OMe substitution |
2. Antitumor Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been investigated. These compounds have shown promising results in inhibiting various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study :
In a study involving several pyrazolo[4,3-c]quinoline derivatives, it was found that specific modifications led to enhanced antitumor activity against murine leukemia models (P-388 and L1210). The halogenated variants demonstrated significant efficacy comparable to established chemotherapeutic agents.
3. Enzyme Inhibition
In addition to their anti-inflammatory and anticancer properties, pyrazolo[4,3-c]quinolines have been identified as inhibitors of β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
*Estimated based on analogous structures.
Key Observations:
Halogen Effects: Bromine substituents (e.g., in the target compound and chalcone derivative ) correlate with enhanced cytotoxic activity. For example, bromine-containing chalcones exhibit lower IC₅₀ values (22.41–42.22 μg/mL) compared to non-brominated analogs . Fluorine atoms improve metabolic stability and bioavailability, as seen in F6 and the target compound.
Aromatic Substitutions :
- 3,4-Dimethylphenyl groups (target compound) increase steric bulk and lipophilicity compared to simpler phenyl or methylphenyl groups (e.g., ). This may enhance binding to hydrophobic protein pockets .
- Methoxy and isopropyl groups (e.g., F7 in ) reduce cytotoxicity compared to halogens, emphasizing the importance of electronegative substituents .
Thermal and Optical Properties: Pyrazoloquinolines with electron-withdrawing groups (Br, F) exhibit higher thermal stability, as inferred from chalcone derivatives with similar substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
